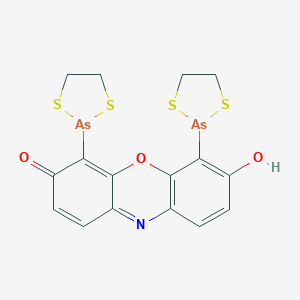

ReAsH-EDT2

描述

ReAsH-EDT2 is a red fluorescent dye used for labeling proteins. It is a membrane-permeable biarsenical compound that covalently binds to tetracysteine sequences, which are engineered into target proteins. This compound is particularly useful for imaging proteins in living cells due to its ability to bind proteins almost immediately after translation .

科学研究应用

ReAsH-EDT2 is widely used in scientific research for various applications:

Protein Trafficking: It helps in studying the movement of proteins within cells.

Protein Folding: Researchers use it to investigate how proteins fold and maintain their structure.

Protein Interactions: The compound is used to study interactions between different proteins.

Fluorescence Resonance Energy Transfer (FRET): this compound is used in FRET experiments to study molecular interactions and conformational changes.

Pulse Chase Experiments: It is used to track the age and turnover of proteins in living cells.

作用机制

Target of Action

ReAsH-EDT2 is a fluorescent, membrane-permeable biarsenical compound . Its primary targets are proteins that have been engineered to contain tetracysteine sequences . These sequences serve as specific binding sites for this compound, allowing it to tag these proteins almost immediately after translation .

Mode of Action

This compound binds covalently to the tetracysteine sequences in target proteins . This binding is facilitated by the biarsenical nature of this compound, which forms stable covalent bonds with the cysteine residues in the tetracysteine sequence . The result of this interaction is the tagging of the target protein with a fluorescent marker, which can then be detected and monitored .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves protein synthesis and trafficking . By tagging proteins with a fluorescent marker, this compound allows for the visualization and tracking of these proteins as they move through various cellular compartments . This can provide valuable insights into protein folding, interactions, and trafficking within cells .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its membrane-permeable nature . This allows it to readily cross cell membranes and access intracellular targets . .

Result of Action

The primary result of this compound action is the fluorescent labeling of target proteins . This enables the real-time visualization and tracking of these proteins within living cells . Such information can be invaluable in studies of protein function, interactions, and dynamics .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of other proteins or compounds that can bind to the tetracysteine sequence may affect the binding efficiency of this compound . Additionally, factors that affect protein synthesis and trafficking, such as temperature and pH, may also influence the action of this compound .

生化分析

Biochemical Properties

ReAsH-EDT2 binds proteins that have the tetracysteine tag almost immediately after translation . This interaction is covalent, meaning it forms a strong and stable bond with the target proteins . The nature of these interactions allows this compound to be commonly used to study protein trafficking, folding, and interactions in living cells or cell lysates .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used to image biochemical and phenotypical changes in living cells, contributing to the understanding of the molecular mechanisms that govern all physiological cellular functions . For instance, it has been used for FRET studies in HeLa cells .

Molecular Mechanism

The mechanism of action of this compound is primarily through its binding to tetracysteine sequences in proteins . This binding is covalent and occurs almost immediately after the translation of the proteins . The bound this compound can then exert its effects at the molecular level, influencing protein trafficking, folding, and interactions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. These phenotypical changes are presumably caused by the generation of singlet oxygen when ReAsH is illuminated by a high-intensity light source .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models. The requirement for washing with dithiols after staining limits the method’s use in animals .

Transport and Distribution

This compound is a membrane-permeable compound , which allows it to be transported and distributed within cells and tissues

Subcellular Localization

The subcellular localization of this compound is likely to be dependent on the proteins it is tagging. Since it binds to proteins with tetracysteine tags, its localization would be determined by the location of these proteins within the cell .

准备方法

ReAsH-EDT2 can be synthesized through a straightforward two-step procedure from the inexpensive precursor dye resorufin. The synthesis involves handling toxic reagents such as arsenic trichloride, but this is minimized so the process can be carried out in a typical chemistry laboratory. The entire synthesis usually takes about 2-3 days .

化学反应分析

ReAsH-EDT2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.

Reduction: Reduction reactions can also alter the fluorescence of this compound.

Substitution: The biarsenical structure allows for substitution reactions, particularly with thiol groups in proteins.

Common reagents used in these reactions include dithiothreitol and other reducing agents. The major products formed from these reactions are typically modified versions of the original compound with altered fluorescence properties .

相似化合物的比较

ReAsH-EDT2 is similar to other biarsenical compounds such as FlAsH-EDT2. this compound emits red fluorescence, making it suitable for applications requiring red-emitting fluorophores. In contrast, FlAsH-EDT2 emits green fluorescence. This difference in emission spectra allows researchers to use these compounds in combination for multiplex imaging and other advanced applications .

Similar compounds include:

FlAsH-EDT2: A green fluorescent biarsenical compound.

Lumio Green: Another green fluorescent dye used for protein labeling.

Tetraarsenical Compounds: Other biarsenical compounds with different fluorescence properties.

This compound’s unique red fluorescence and high specificity for tetracysteine tags make it a valuable tool in various scientific research applications.

生物活性

ReAsH-EDT2 is a biarsenical fluorescent dye that plays a significant role in biological imaging and protein labeling. Its unique properties enable researchers to study protein dynamics, localization, and interactions in live cells. This article presents a detailed overview of the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

This compound binds specifically to tetracysteine (TC) motifs in proteins. The tetracysteine motif consists of two cysteine residues flanking two variable amino acids (Cys-Cys-Xaa-Xaa-Cys-Cys). Upon binding, this compound undergoes a conformational change that results in a significant increase in fluorescence intensity, allowing for the visualization of the tagged proteins within cellular environments .

Key Properties:

- Membrane Permeability : this compound can easily cross cell membranes, enabling the labeling of intracellular proteins.

- Fluorescence Characteristics : The dye exhibits strong red fluorescence upon binding (λ_ex = 530 nm, λ_em = 592 nm), making it suitable for various imaging techniques .

Applications in Biological Research

This compound has been employed in numerous studies to elucidate protein behavior and interactions:

- Protein Localization : By tagging proteins with TC motifs, researchers can use this compound to visualize their distribution within cells. This application is crucial for understanding cellular functions and signaling pathways.

- Tracking Protein Dynamics : this compound allows for real-time monitoring of protein interactions and trafficking. For instance, studies have demonstrated its use in tracking viral proteins during infections, revealing insights into viral life cycles and host interactions .

- Fluorescence Resonance Energy Transfer (FRET) : this compound can be utilized in FRET experiments to study protein-protein interactions at a molecular level. The large increase in fluorescence upon binding enhances the sensitivity of these assays .

Case Studies

- Viral Protein Imaging : In a study involving vesicular stomatitis virus (VSV), BHK-21 cells were treated with this compound to visualize the M protein at various stages post-infection. The results indicated distinct localization patterns that provided insights into viral assembly and egress mechanisms .

- Protein Misfolding Detection : Research has shown that this compound can detect early misfolding events associated with neurodegenerative diseases like Alzheimer's and Parkinson's. By tagging misfolded proteins with TC motifs, researchers were able to monitor their aggregation in live cells .

- Quantitative Analysis : A study indicated that ReAsH staining could accurately detect recombinant proteins expressed at concentrations as low as 1 µM. This sensitivity is critical for applications requiring precise quantification of protein levels in complex biological samples .

Data Table: Comparison of Fluorescent Dyes

| Feature | This compound | FlAsH-EDT2 |

|---|---|---|

| Molecular Weight | 545.38 g/mol | 545.38 g/mol |

| Excitation Wavelength | 530 nm | 490 nm |

| Emission Wavelength | 592 nm | 520 nm |

| Fluorescence Increase | High upon binding to TC motif | High upon binding to TC motif |

| Applications | Protein localization, FRET | Protein localization, FRET |

属性

IUPAC Name |

4,6-bis(1,3,2-dithiarsolan-2-yl)-7-hydroxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13As2NO3S4/c20-11-3-1-9-15(13(11)17-23-5-6-24-17)22-16-10(19-9)2-4-12(21)14(16)18-25-7-8-26-18/h1-4,20H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIBJWQHKWCMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=N3)[As]5SCCS5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13As2NO3S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572996 | |

| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438226-89-2 | |

| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。